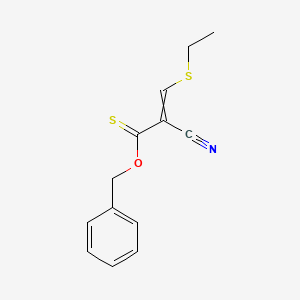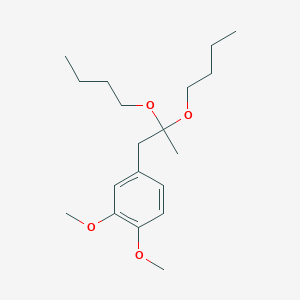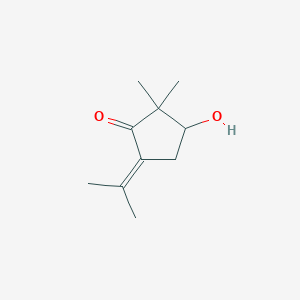
3-Hydroxy-2,2-dimethyl-5-(propan-2-ylidene)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2,2-dimethyl-5-(propan-2-ylidene)cyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with hydroxy, dimethyl, and propan-2-ylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethyl-5-(propan-2-ylidene)cyclopentan-1-one typically involves the reaction of cyclopentanone with appropriate reagents to introduce the hydroxy, dimethyl, and propan-2-ylidene groups. One common method involves the use of aldol condensation reactions, where cyclopentanone is reacted with isobutyraldehyde in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,2-dimethyl-5-(propan-2-ylidene)cyclopentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2,2-dimethyl-5-(propan-2-ylidene)cyclopentan-1-one.
Reduction: Formation of 3-hydroxy-2,2-dimethyl-5-(propan-2-ylidene)cyclopentanol.
Substitution: Formation of 3-chloro-2,2-dimethyl-5-(propan-2-ylidene)cyclopentan-1-one.
Scientific Research Applications
3-Hydroxy-2,2-dimethyl-5-(propan-2-ylidene)cyclopentan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2-dimethyl-5-(propan-2-ylidene)cyclopentan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and carbonyl groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and undergo nucleophilic and electrophilic reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2,2-dimethyl-5-(propan-2-ylidene)cyclopentan-1-one
- 3-Hydroxy-3,8-dimethyl-5-(propan-2-ylidene)-1,2,3,3a,4,5,6,8a-octahydroazulen-6-one
- 1,7-Dimethyl-4-(propan-2-ylidene)tricyclo[4.4.0.02,7]decan-3-one
Uniqueness
3-Hydroxy-2,2-dimethyl-5-(propan-2-ylidene)cyclopentan-1-one is unique due to its specific substitution pattern on the cyclopentanone ring, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
92214-95-4 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-hydroxy-2,2-dimethyl-5-propan-2-ylidenecyclopentan-1-one |
InChI |
InChI=1S/C10H16O2/c1-6(2)7-5-8(11)10(3,4)9(7)12/h8,11H,5H2,1-4H3 |
InChI Key |
PZDBWEPHOUJZPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC(C(C1=O)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


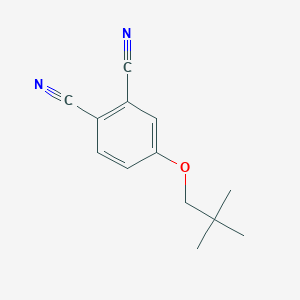
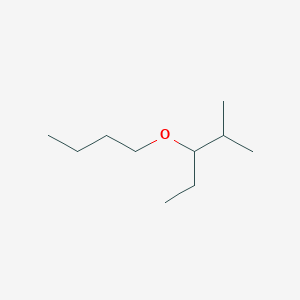
methyl}phosphonic acid](/img/structure/B14369573.png)
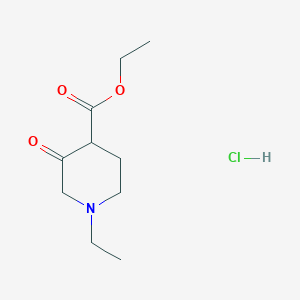
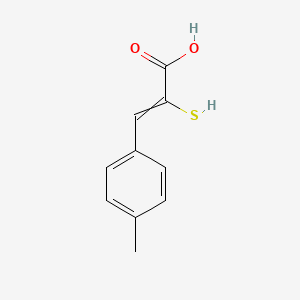
![2-[(2-Methylpropoxy)methyl]-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14369588.png)
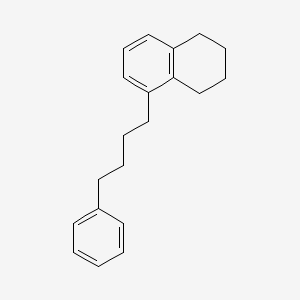
![1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol](/img/structure/B14369595.png)
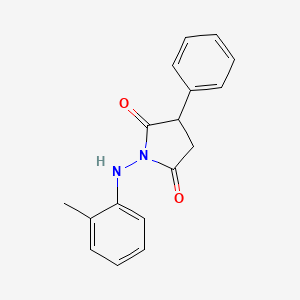
![Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate](/img/structure/B14369617.png)
![1-Chloro-3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14369627.png)

